molecular formula C18H14N4O5S2 B2879583 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide CAS No. 488804-80-4

2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide

Cat. No.: B2879583
CAS No.: 488804-80-4
M. Wt: 430.45
InChI Key: UQWSOOSKVWVFLY-UHFFFAOYSA-N
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Description

This compound features a thiazolidine-2,4-dione core substituted with a phenyl group at position 3 and an acetamide side chain linked to a 3-nitrophenylcarbamothioyl moiety. The thiazolidinedione (TZD) ring is a hallmark of bioactive molecules, often associated with hydrogen-bonding capacity and metabolic activity. While direct data on its biological activity are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial, antidiabetic, or anticancer research .

Properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S2/c23-15(20-17(28)19-11-5-4-8-13(9-11)22(26)27)10-14-16(24)21(18(25)29-14)12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWSOOSKVWVFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide is a thiazolidinone derivative that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available literature regarding the synthesis, biological activity, and potential mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine-2,4-dione with various amines and isothiocyanates. The specific compound can be synthesized through a multi-step process that includes the formation of the thiazolidinone core followed by the introduction of the nitrophenyl carbamothioyl group.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study reported that thiazolidinone derivatives showed IC50 values ranging from 1.20 µM to 1.40 µM against various cancer cell lines, including A-549 (lung cancer) and Panc-1 (pancreatic cancer) cells .

CompoundCell LineIC50 (µM)
5bA-5491.20
5bPanc-11.40
5iA-5491.35
5cPanc-11.70

These findings suggest that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cells.

Antimicrobial Activity

Thiazolidinones, including derivatives of This compound , have also shown promising antimicrobial activity. A study highlighted that certain thiazolidinone derivatives exhibited effective antibacterial properties against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating strong potential for development as antibacterial agents .

The proposed mechanism of action for thiazolidinone derivatives involves interaction with key cellular targets such as enzymes involved in cell wall synthesis or metabolic pathways. For instance, compounds may inhibit penicillin-binding proteins, leading to bacterial cell lysis . In cancer cells, these compounds may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazolidinones in vivo:

  • Study on Anticancer Activity : In a preclinical model, a thiazolidinone derivative was administered to mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective anticancer properties.
  • Antibacterial Efficacy : A clinical trial assessed the effectiveness of a thiazolidinone derivative against multidrug-resistant Klebsiella pneumoniae infections in hospitalized patients. The treatment resulted in improved clinical outcomes and reduced infection rates.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s thiazolidine-2,4-dione core distinguishes it from analogs with related heterocycles:

Compound Name Core Structure Key Substituents Reference
Target Compound Thiazolidine-2,4-dione 3-phenyl, 3-nitrophenylcarbamothioyl -
N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-nitrobenzamide (Compound 7g, ) Imidazolidine-2,4-dione 4-phenyl, 2-nitrobenzamide
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Thiazolidine-2,4-dione 5-ylidene methyl, benzamide
2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide () Benzoxazole Benzoxazolylthio, 3-nitrophenyl
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide () 4-oxo-4,5-dihydrothiazole Carbamimidamido, 3-nitrophenyl

Key Observations :

  • Imidazolidinedione analogs (e.g., Compound 7g) lack the sulfur atom in the heterocycle, reducing ring aromaticity and altering electronic properties compared to the TZD core .
  • Benzoxazole-based analogs () replace the TZD ring with a fused oxazole-benzene system, likely altering metabolic stability and target selectivity .

Substituent Effects on Physicochemical Properties

The 3-nitrophenylcarbamothioyl group impacts solubility, melting points, and reactivity:

Compound Name Substituent Melting Point (°C) Yield (%) Reference
Target Compound 3-nitrophenylcarbamothioyl Not reported - -
N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-nitrobenzamide (7g) 2-nitrobenzamide 234–236 63
N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide (7h) 3-methylbenzamide 158–160 54
2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide 3-nitrophenyl Not reported -

Key Observations :

  • Nitro groups (e.g., 7g) correlate with higher melting points (234–236°C) compared to methyl-substituted analogs (158–160°C), likely due to increased polarity and intermolecular interactions .
  • The absence of melting point data for the target compound suggests further experimental characterization is needed.

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